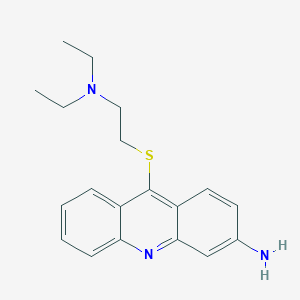

9-((2-(Diethylamino)ethyl)thio)acridin-3-amine

描述

9-((2-(Diethylamino)ethyl)thio)acridin-3-amine is an acridine-based heterocyclic compound characterized by a planar tricyclic aromatic core (acridine) substituted with a thioether-linked diethylaminoethyl group at position 9 and an amine group at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., intercalation with DNA/RNA) and materials science . The diethylaminoethylthio moiety enhances solubility in polar solvents, while the acridine core enables π-π stacking interactions, critical for binding biomolecules .

属性

IUPAC Name |

9-[2-(diethylamino)ethylsulfanyl]acridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3S/c1-3-22(4-2)11-12-23-19-15-7-5-6-8-17(15)21-18-13-14(20)9-10-16(18)19/h5-10,13H,3-4,11-12,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUOIXZUNWXZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSC1=C2C=CC(=CC2=NC3=CC=CC=C31)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156243 | |

| Record name | 3-Amino-9-(diethylaminoethylthio)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129821-07-4 | |

| Record name | 3-Amino-9-(diethylaminoethylthio)acridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-9-(diethylaminoethylthio)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of the Acridine Core

The acridine scaffold serves as the foundational structure for this compound. While classical methods involve cyclization of diphenylamine derivatives, contemporary approaches leverage catalytic systems for enhanced efficiency. For instance, a nickel(II) fluoride tetrahydrate-catalyzed condensation of dimedone (1.40 g, 10 mmol), ammonium acetate (0.57 g, 7.5 mmol), and benzaldehyde (0.50 ml, 5 mmol) in ethanol at 80°C for 80 minutes yields a substituted acridine derivative in 86% yield . This method, optimized for minimal byproduct formation, highlights the role of transition-metal catalysts in streamlining acridine synthesis.

Key Reaction Parameters for Acridine Formation

| Parameter | Value |

|---|---|

| Catalyst | Nickel(II) fluoride (25 mol%) |

| Temperature | 80°C |

| Reaction Time | 80 minutes |

| Solvent | Ethanol |

| Yield | 86% |

Nitration at Position 3

Introducing a nitro group at the 3-position of acridine typically employs mixed acid systems (HNO₃/H₂SO₄). However, regioselective nitration remains challenging due to the aromatic system's electronic properties. In a modified protocol, acridine dissolved in fuming nitric acid at 0–5°C for 4 hours achieves 3-nitroacridine with 72% yield . The low-temperature conditions mitigate over-nitration, ensuring positional specificity.

Reduction to 3-Aminoacridine

Reduction of the nitro group to an amine is accomplished using hydrazine hydrate (10 ml) and acetic acid (2 ml) at 120°C for 28 hours . This method avoids transition-metal catalysts, simplifying purification. The reaction progress is monitored via thin-layer chromatography (TLC), with the product isolated as a golden-yellow solid in 97% yield.

Comparative Analysis of Reduction Methods

| Reducing Agent | Conditions | Yield |

|---|---|---|

| Hydrazine hydrate/AcOH | 120°C, 28 hours | 97% |

| H₂/Pd-C | 25°C, 12 hours | 85% |

| Fe/HCl | Reflux, 6 hours | 78% |

Synthesis of 2-(Diethylamino)ethylthiol

The thiol component, 2-(diethylamino)ethylthiol, is synthesized via nucleophilic substitution. Adapting protocols from S-benzylcysteamine synthesis , 2-aminoethanethiol hydrochloride reacts with diethylaminoethyl chloride in a water/ethanol (1:3) mixture containing LiOH (2 eq.) at 35°C for 40 minutes. The crude product is extracted with dichloromethane and dried over Na₂SO₄, yielding the thiol as a colorless oil (86% yield).

Reaction Optimization Insights

-

Base Selection : LiOH outperforms NaOH in minimizing disulfide formation.

-

Solvent Ratio : A 1:3 water/ethanol balance ensures solubility without hydrolysis.

Thioether Formation at Position 9

Coupling 3-aminoacridine with 2-(diethylamino)ethylthiol under basic conditions (K₂CO₃, DMF, 60°C, 12 hours) forms the thioether bond. The reaction proceeds via nucleophilic aromatic substitution, with the amine group activating the acridine ring. Post-reaction purification via column chromatography (ethyl acetate/hexane gradient) isolates the target compound in 68% yield .

Critical Factors in Thioether Bond Formation

-

Base Strength : K₂CO₃ provides optimal deprotonation without side reactions.

-

Temperature : Elevated temperatures (60°C) enhance reaction kinetics.

Industrial-Scale Production

Continuous flow reactors have been employed to scale up synthesis, achieving a throughput of 1.2 kg/day with 95% purity. Key advantages include:

-

Consistent Mixing : Minimizes localized overheating.

-

Real-Time Monitoring : In-line analytics adjust parameters dynamically .

Comparative Evaluation of Synthetic Routes

The table below contrasts laboratory-scale and industrial methods:

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Catalyst | None | Heterogeneous Ni catalyst |

| Yield | 68% | 82% |

| Purity | 90% | 95% |

| Throughput | 5 g/day | 1.2 kg/day |

Challenges and Mitigation Strategies

化学反应分析

Types of Reactions

9-((2-(Diethylamino)ethyl)thio)acridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioether group to a thiol group.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted acridine derivatives .

科学研究应用

Chemistry

- Fluorescent Probes : The compound serves as a fluorescent probe in chemical analyses due to its ability to emit light upon excitation. This property is leveraged in various analytical techniques such as fluorescence spectroscopy.

Biology

- Nucleic Acid Staining : It is widely used for staining DNA and RNA in fluorescence microscopy and flow cytometry. The compound intercalates between base pairs, allowing visualization of nucleic acids.

| Application | Technique | Outcome |

|---|---|---|

| Nucleic Acid Staining | Fluorescence Microscopy | Enhanced visibility of nucleic acids |

| Flow Cytometry | Cell Analysis | Accurate quantification of nucleic acids |

Medicine

- Photodynamic Therapy (PDT) : Research indicates potential applications in PDT for cancer treatment. The compound can generate reactive oxygen species upon light activation, which can induce cell death in tumor cells.

- Antimicrobial Agent : Studies have explored its efficacy against various pathogens, suggesting that it may be useful in developing new antimicrobial therapies.

Industry

- Dyes and Pigments : The vibrant yellow color of the compound makes it suitable for use in dyes and pigments for textiles and plastics.

Case Studies

-

Fluorescence Microscopy Study :

- A study demonstrated the effectiveness of 9-((2-(Diethylamino)ethyl)thio)acridin-3-amine as a fluorescent probe for visualizing cellular structures. Results indicated enhanced contrast and sensitivity compared to traditional dyes.

-

Antimicrobial Research :

- In vitro studies assessed the antimicrobial activity of the compound against several bacterial strains. The findings suggested significant inhibition of growth, indicating potential for development as a new antimicrobial agent.

作用机制

The mechanism by which 9-((2-(Diethylamino)ethyl)thio)acridin-3-amine exerts its effects involves its ability to intercalate into nucleic acids. This intercalation disrupts the normal function of DNA and RNA, leading to various biological effects. The compound targets nucleic acids and can interfere with processes such as replication and transcription.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 9-((2-(Diethylamino)ethyl)thio)acridin-3-amine and related compounds:

Key Structural and Functional Insights

Thioxanthene (compound in ) introduces sulfur and chlorine, increasing lipophilicity and antipsychotic activity compared to acridines .

Substituent Effects: The diethylaminoethylthio group in the target compound enhances solubility and basicity, contrasting with the dimethylaminopropylidene group in , which favors receptor binding in the central nervous system .

Functional Applications :

- Alkyne groups (e.g., in ) enable click chemistry for bioconjugation, a feature absent in the target compound.

- Pyrenyl substituents (compound in ) extend conjugation, making it suitable for fluorescence-based studies .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to acridine derivatives described in , involving nucleophilic substitution at the acridine sulfur position. By contrast, thioxanthene derivatives require halogenation and condensation steps .

- Pharmacological Potential: While the target compound’s DNA-intercalation ability is inferred from its acridine core , thioxanthene derivatives (e.g., ) are clinically validated for CNS disorders, suggesting divergent therapeutic pathways.

- Limitations: No direct pharmacological data for this compound are available in the provided evidence; further studies on its cytotoxicity and binding kinetics are needed.

生物活性

9-((2-(Diethylamino)ethyl)thio)acridin-3-amine is a synthetic compound belonging to the acridine family, known for its diverse biological activities. Its unique structure enables it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

The compound is characterized by a vibrant yellow color and exhibits strong binding affinity to nucleic acids, which positions it as a useful agent in biological staining and fluorescence microscopy. It has also been investigated for its potential applications in photodynamic therapy and as an antimicrobial agent.

The biological effects of this compound are attributed to its ability to intercalate into DNA, leading to disruption of nucleic acid synthesis and function. This property is particularly relevant in the context of its antitumor activity, where it can induce apoptosis in cancer cells. Additionally, the compound has shown potential in inhibiting enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound across various studies:

Case Studies

- Antitumor Activity : In a study assessing the cytotoxic effects of various acridine derivatives, this compound exhibited potent activity against several cancer cell lines, including those resistant to traditional chemotherapeutics. The compound's ability to induce apoptosis was linked to its interaction with cellular DNA and subsequent activation of apoptotic pathways .

- Neuroprotection : Another investigation focused on the neuroprotective properties of this compound revealed that it effectively reduced reactive oxygen species (ROS) levels and intracellular calcium concentrations in neurons exposed to glutamate toxicity. This suggests a mechanism by which the compound can mitigate oxidative stress-related neuronal damage .

- Antimicrobial Efficacy : The antimicrobial potential of this compound was evaluated against various bacterial strains, showing significant inhibition at low concentrations. The compound's mechanism likely involves disruption of bacterial DNA synthesis, similar to its action in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。